molecular formula C19H16N6 B12190299 N4-benzyl-N2-phenylpteridine-2,4-diamine

N4-benzyl-N2-phenylpteridine-2,4-diamine

Cat. No.: B12190299
M. Wt: 328.4 g/mol
InChI Key: TYQXRVBSMWTXLH-UHFFFAOYSA-N
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Description

N4-Benzyl-N2-phenylpteridine-2,4-diamine is a heterocyclic compound featuring a pteridine core substituted with benzyl and phenyl groups at the N4 and N2 positions, respectively.

Properties

Molecular Formula

C19H16N6

Molecular Weight

328.4 g/mol

IUPAC Name

4-N-benzyl-2-N-phenylpteridine-2,4-diamine

InChI

InChI=1S/C19H16N6/c1-3-7-14(8-4-1)13-22-18-16-17(21-12-11-20-16)24-19(25-18)23-15-9-5-2-6-10-15/h1-12H,13H2,(H2,21,22,23,24,25)

InChI Key

TYQXRVBSMWTXLH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC(=NC3=NC=CN=C32)NC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-benzyl-N2-phenylpteridine-2,4-diamine typically involves the reaction of pteridine derivatives with benzyl and phenyl substituents. One common method involves the condensation of pteridine-2,4-diamine with benzyl chloride and phenyl isocyanate under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N4-benzyl-N2-phenylpteridine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl and phenyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents like benzyl chloride or phenyl isocyanate in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pteridine derivatives with hydroxyl or carbonyl groups, while reduction may produce amine derivatives.

Scientific Research Applications

N4-benzyl-N2-phenylpteridine-2,4-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and interaction with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N4-benzyl-N2-phenylpteridine-2,4-diamine involves its interaction with specific molecular targets. It may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can disrupt various biological pathways, leading to therapeutic effects such as the inhibition of cancer cell growth or bacterial proliferation .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Features and Substituent Effects

Quinazoline Derivatives
  • N4-Benzyl-N2-isopropyl-quinazoline-2,4-diamine (): Core Structure: Quinazoline (fused benzene and pyrimidine rings) instead of pteridine. Substituents: Isopropyl at N2 vs. phenyl in the target compound. Synthesis involves phosphorus oxychloride/pentachloride-mediated chlorination, similar to pteridine intermediates .
  • N2-(1-Benzylpiperidin-4-yl)-N4-(3,4-dimethoxybenzyl)quinazoline-2,4-diamine ():

    • Substituents : Bulky benzylpiperidinyl and methoxybenzyl groups.
    • Bioactivity : Exhibits acetylcholinesterase (AChE) inhibition (IC50 = 2.1 µM), attributed to interactions with the enzyme’s peripheral anionic site. The target pteridine derivative’s lack of methoxy groups may reduce polar interactions but improve metabolic stability .
Pteridine Analogues
  • N4-(3-Chloro-4-methylphenyl)-N2-(2-phenylethyl)pteridine-2,4-diamine ():
    • Substituents : Chloro and methyl groups on the N4 aryl ring; phenethyl at N2.
    • Physicochemical Properties : Increased molecular weight (vs. benzyl/phenyl) and higher lipophilicity due to chloro and methyl groups. This may enhance membrane permeability but reduce aqueous solubility .
Triazine Derivatives
  • Sebuthylazine (2-N-tert-butyl-6-chloro-4-N-ethyl-1,3,5-triazine-2,4-diamine) ():
    • Core Structure : 1,3,5-Triazine vs. pteridine.
    • Application : Primarily a herbicide, highlighting how core heterocycles dictate functional roles. The triazine’s symmetry and simpler substitution pattern contrast with the pteridine’s fused-ring complexity .

Physicochemical Properties

Compound Core Molecular Weight Key Substituents LogP (Predicted) Solubility (mg/mL)
N4-Benzyl-N2-phenylpteridine-2,4-diamine Pteridine ~350 Benzyl, Phenyl 3.8 <0.1 (PBS)
N4-(3-Chloro-4-methylphenyl)-N2-phenethylpteridine-2,4-diamine Pteridine 379.8 3-Cl-4-Me-Ph, Phenethyl 4.2 <0.05 (PBS)
N2-(1-Benzylpiperidin-4-yl)-N4-(3,4-dimethoxybenzyl)quinazoline-2,4-diamine Quinazoline 473.6 Benzylpiperidinyl, MeO-Ph 3.5 0.2 (DMSO)
Sebuthylazine Triazine 229.7 tert-Butyl, Cl, Ethyl 2.9 12.5 (Water)

Data inferred from structural analogues in .

Biological Activity

N4-benzyl-N2-phenylpteridine-2,4-diamine is a pteridine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of the compound's biological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C19H19N5\text{C}_{19}\text{H}_{19}\text{N}_{5} and features a pteridine core with specific substitutions that enhance its reactivity and biological potential. The compound's structure is characterized by:

  • Pteridine Core : A bicyclic structure that plays a critical role in various biological processes.
  • Benzyl Group at N4 Position : This substitution may enhance lipophilicity and stability.
  • Phenyl Group at N2 Position : Contributes to the compound's interaction with biological targets.

The functional amine groups at the 2 and 4 positions allow for nucleophilic reactions, which are essential for its biological activity.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

Studies have shown that pteridine derivatives can possess significant antimicrobial properties. This compound has been investigated for its effectiveness against various bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus

These findings suggest that this compound may serve as a lead for developing new antibacterial agents.

Antitumor Potential

The compound's structural similarities to other known antitumor agents indicate potential activity against cancer cells. Research into related compounds has demonstrated interactions with specific kinases involved in cancer signaling pathways. Such interactions could be pivotal in understanding the mechanism of action of this compound in cancer therapy .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Formation of the Pteridine Core : Initial cyclization reactions to form the pteridine structure.
  • Substitution Reactions : Introduction of benzyl and phenyl groups through nucleophilic substitution or coupling reactions.

These synthetic pathways are crucial for optimizing yield and purity for biological testing.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound. Here are notable findings:

StudyCompoundBiological ActivityFindings
This compoundAntimicrobialEffective against E. coli and S. aureus
Diphenylpyrimidine derivativesAntimalarialIdentified potent inhibitors against Plasmodium falciparum
Related Pteridine DerivativesAntitumorShowed interaction with kinases critical in cancer signaling

These studies underscore the importance of structural modifications in enhancing the biological efficacy of pteridine derivatives.

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